molecular formula C9H11BrN2O3S B14808019 N-(4-Bromo-5-cyclopropoxypyridin-3-YL)methanesulfonamide

N-(4-Bromo-5-cyclopropoxypyridin-3-YL)methanesulfonamide

Cat. No.: B14808019
M. Wt: 307.17 g/mol
InChI Key: PKNOZAINPGSBOS-UHFFFAOYSA-N
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Description

N-(4-Bromo-5-cyclopropoxypyridin-3-YL)methanesulfonamide is an organosulfonamide compound with the molecular formula C9H11BrN2O3S and a molecular weight of 307.17 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropoxy group, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and cyclopropyl alcohol in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and sulfonamide formation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-Bromo-5-cyclopropoxypyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(4-Bromo-5-cyclopropoxypyridin-3-YL)methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Bromo-5-cyclopropoxypyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the cyclopropoxy group can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .

Comparison with Similar Compounds

  • N-(5-Bromo-2-methoxypyridin-3-yl)methanesulfonamide
  • N-(4-Bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}phenyl)methanesulfonamide

Comparison: N-(4-Bromo-5-cyclopropoxypyridin-3-YL)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which can impart distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H11BrN2O3S

Molecular Weight

307.17 g/mol

IUPAC Name

N-(4-bromo-5-cyclopropyloxypyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C9H11BrN2O3S/c1-16(13,14)12-7-4-11-5-8(9(7)10)15-6-2-3-6/h4-6,12H,2-3H2,1H3

InChI Key

PKNOZAINPGSBOS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CN=CC(=C1Br)OC2CC2

Origin of Product

United States

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